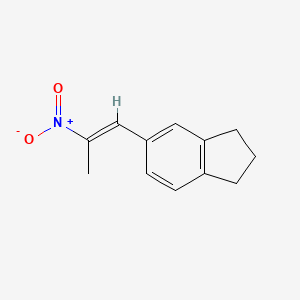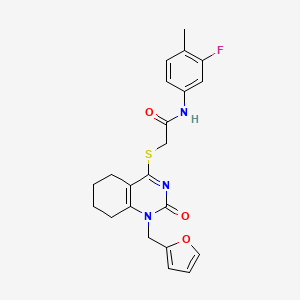![molecular formula C11H15N3O3 B2844495 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006435-21-7](/img/structure/B2844495.png)
3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound known for its unique structure and versatile applications in various fields of scientific research. The molecule features a pyrrolidinyl group, a pyrazolyl moiety, and a propanoic acid backbone, making it a subject of interest for its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of the Pyrrolidinyl Group: The synthesis typically starts with the preparation of the pyrrolidinyl group through the cyclization of suitable amines and dihaloalkanes.
Incorporation of Pyrazole: The pyrazolyl group can be introduced via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Connecting the Propanoic Acid Backbone: The propanoic acid chain is linked to the previously formed intermediates through esterification or amidation reactions, followed by hydrolysis.
Industrial Production Methods:
Large-scale production involves continuous flow synthesis, optimizing temperature, pressure, and catalytic conditions to ensure high yield and purity.
Advanced techniques like microwave-assisted synthesis and green chemistry principles are also applied to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid can undergo oxidation to form various carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions may lead to the formation of alcohols or amines from the carbonyl and pyrazolyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions may vary but often involve strong bases or acids as catalysts.
Major Products Formed:
Oxidation products include pyrazole-carboxylic acids and ketones.
Reduction products encompass various alcohols and amines.
Substitution reactions yield a wide array of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry:
Catalysis: Utilized as a ligand in transition metal-catalyzed reactions.
Synthesis: Intermediate for the preparation of more complex organic molecules.
Biology:
Enzyme Inhibition: Functions as an inhibitor for specific enzymes, making it a valuable tool in biochemical studies.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine:
Drug Development: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Diagnostic Agents: Components for the development of diagnostic assays and imaging agents.
Industry:
Polymer Science: Incorporated into polymers to enhance their physical and chemical properties.
Material Science: Used in the development of advanced materials with specific functionalities.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms, including:
Enzyme Binding: Inhibition of enzymatic activity by interacting with active sites or allosteric sites.
Receptor Modulation: Altering receptor function by binding to receptor sites, thereby influencing signal transduction pathways.
Gene Expression: Affecting gene expression by interacting with DNA or transcription factors.
Comparison with Similar Compounds
3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole: Lacks the propanoic acid chain, affecting its solubility and reactivity.
3-[3-(pyrrolidin-1-ylcarbonyl)-1H-imidazol-1-yl]propanoic acid: Replaces the pyrazole ring with an imidazole ring, leading to different biological activity and chemical properties.
Uniqueness:
The combination of the pyrrolidinyl, pyrazolyl, and propanoic acid groups provides a distinct chemical and biological profile, making it particularly versatile in scientific research.
This compound's versatility and unique properties underscore its significance across multiple domains, from chemistry and biology to medicine and industry
Properties
IUPAC Name |
3-[3-(pyrrolidine-1-carbonyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10(16)4-8-14-7-3-9(12-14)11(17)13-5-1-2-6-13/h3,7H,1-2,4-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFRRMKHBAZOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2844419.png)
![[4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B2844421.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide](/img/structure/B2844422.png)
![Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B2844424.png)
![1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-fluorophenyl)sulfanyl]propan-1-one](/img/structure/B2844426.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide](/img/structure/B2844427.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2844429.png)
![4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline](/img/new.no-structure.jpg)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B2844431.png)

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2844433.png)
![ethyl 2-[(2Z)-2-[(3-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844435.png)
